molecular formula C11H12N2O2S B6281160 N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide CAS No. 1210763-82-8

N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide

Cat. No. B6281160
CAS RN: 1210763-82-8
M. Wt: 236.3
InChI Key:
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Description

“N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides has been investigated in isolation and in complex with the cell-penetrating peptide octaarginine .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of similar compounds involves their antibacterial activity. These compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The comparative antibacterial behavior of drug–peptide complex, drug alone, and peptide alone indicates a distinctive mode of action of the drug–peptide complex .

Future Directions

The future directions in the research of similar compounds involve the development of hybrid antimicrobials that combine the effect of two or more agents . This represents a promising antibacterial therapeutic strategy . Further molecular docking studies can be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide involves the reaction of 2-amino-benzo[d]thiazole with 2-methoxyacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-benzo[d]thiazole", "2-methoxyacetyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 2-amino-benzo[d]thiazole in a solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add 2-methoxyacetyl chloride to the solution while stirring at room temperature.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "Step 5: After completion of the reaction, filter the mixture to remove any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization or column chromatography to obtain the final product, N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide." ] }

CAS RN

1210763-82-8

Product Name

N-(benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide

Molecular Formula

C11H12N2O2S

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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